![molecular formula C22H24ClN3O B5558241 1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-phenyl-4-piperidinol](/img/structure/B5558241.png)
1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-phenyl-4-piperidinol
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Overview
Description
This compound is a complex organic molecule that contains a piperidinol group, a pyrazole group, and two phenyl groups. The presence of these functional groups suggests that it could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a piperidinol ring (a six-membered ring with one nitrogen and one alcohol group), a pyrazole ring (a five-membered ring with two nitrogen atoms), and two phenyl rings (six-membered carbon rings typical in many organic compounds). The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the alcohol group on the piperidinol ring, the nitrogen atoms in the pyrazole ring, and the potential for aromatic substitution reactions on the phenyl rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an alcohol group could make it more polar and potentially increase its solubility in water .Scientific Research Applications
Molecular Interactions and Mechanisms
Cannabinoid Receptor Antagonists
Pyrazole derivatives, including compounds structurally related to the one , have been explored for their role as cannabinoid receptor antagonists. These compounds aid in understanding the cannabinoid receptor binding sites and serve as pharmacological probes. They have therapeutic potential for antagonizing the adverse effects of cannabinoids and cannabimimetic agents. Structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity have been delineated, highlighting the importance of specific substituents for activity (Lan et al., 1999).
Molecular Docking Studies
Molecular docking studies have identified pyrazoline derivatives with potential anticancer and antimicrobial activities. These compounds, featuring a pyrazole moiety combined with other biologically active heterocyclic entities like oxazole and pyridine, have shown promising results in molecular docking studies, suggesting potential utilization to overcome microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Antimicrobial Activities
Novel compounds incorporating the pyrazole nucleus have demonstrated significant antimicrobial activity. These activities were assessed against various bacterial and fungal strains, indicating the potential of pyrazole derivatives for treating infections (B'Bhatt & Sharma, 2017).
DNA Gyrase Inhibition
Pyrazole derivatives have also been investigated for their ability to inhibit DNA gyrase, a critical enzyme for bacterial DNA replication. Some derivatives showed potent antibacterial activity against quinolone-resistant clinical isolates of gram-positive bacteria, suggesting their potential as novel antibacterial agents (Tanitame et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]methyl]-4-phenylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c1-25-15-18(21(24-25)17-6-5-9-20(23)14-17)16-26-12-10-22(27,11-13-26)19-7-3-2-4-8-19/h2-9,14-15,27H,10-13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUAXZWOZGMCNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC(=CC=C2)Cl)CN3CCC(CC3)(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-phenyl-4-piperidinol |
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